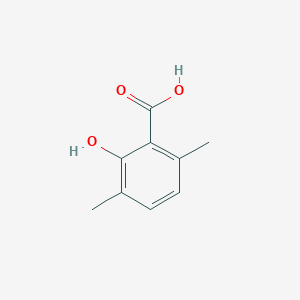

Acide 2-hydroxy-3,6-diméthylbenzoïque

Vue d'ensemble

Description

2-Hydroxy-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring

Applications De Recherche Scientifique

Pharmaceutical Development

2-Hydroxy-3,6-dimethylbenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to enhance the efficacy of drug formulations. Notably, it has been investigated for its potential therapeutic effects, particularly in developing new drugs targeting specific enzymes or receptors.

Case Study: Antifungal Activity

Research indicates that this compound exhibits antifungal properties by inhibiting specific enzymes involved in fungal cell wall synthesis. In laboratory settings, it has shown effectiveness against several fungal strains, making it a candidate for antifungal drug development .

Cosmetic Industry

In the cosmetic sector, 2-Hydroxy-3,6-dimethylbenzoic acid is incorporated into skincare products due to its antioxidant properties. These properties help protect the skin from oxidative stress and improve overall skin health. Its inclusion in formulations aims to enhance skin barrier function and promote a youthful appearance.

Case Study: Skin Health

Studies have demonstrated that formulations containing this compound can significantly reduce markers of oxidative stress in skin cells, thereby supporting its use in anti-aging products .

Agricultural Applications

The compound is also employed in formulating herbicides and pesticides. Its effectiveness as a biopesticide provides a sustainable solution for weed and pest control while minimizing environmental impact.

Case Study: Biopesticide Efficacy

Field trials have shown that products containing 2-Hydroxy-3,6-dimethylbenzoic acid can effectively reduce pest populations without harming beneficial insects or the surrounding ecosystem .

Food Preservation

In food science, 2-Hydroxy-3,6-dimethylbenzoic acid acts as a preservative. It extends the shelf life of food products while maintaining flavor integrity, which is crucial for food manufacturers.

Case Study: Shelf Life Extension

Research has indicated that incorporating this compound into food packaging materials can significantly inhibit microbial growth, thereby prolonging the freshness of perishable items .

Research and Development

In laboratory settings, 2-Hydroxy-3,6-dimethylbenzoic acid serves as a reagent in various chemical reactions. Its role as a building block for synthesizing more complex organic molecules is invaluable in organic chemistry.

Table: Comparison with Similar Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| 2-Hydroxybenzoic acid (Salicylic acid) | C₇H₆O₃ | Acne treatment, aspirin precursor |

| 3,6-Dimethylbenzoic acid | C₉H₁₂O₂ | Various industrial applications |

| 2,4-Dihydroxy-3,6-dimethylbenzoic acid | C₉H₁₂O₄ | Enhanced biological activity |

The biological activity of 2-Hydroxy-3,6-dimethylbenzoic acid includes antimicrobial and antioxidant effects. It has been shown to interact with various enzymes and proteins within biological systems.

Mécanisme D'action

Pharmacokinetics

The pharmacokinetic properties of 2-Hydroxy-3,6-dimethylbenzoic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a Log Po/w value of 1.34 (iLOGP), indicating moderate lipophilicity, which can influence its distribution and elimination .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-Hydroxy-3,6-dimethylbenzoic acid . For instance, its solubility, and therefore its bioavailability and efficacy, may be affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-3,6-dimethylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain fungal enzymes, thereby exhibiting antifungal properties . The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. Additionally, the methyl groups may contribute to hydrophobic interactions, further stabilizing the enzyme-inhibitor complex.

Cellular Effects

2-Hydroxy-3,6-dimethylbenzoic acid affects various cellular processes. It has been observed to inhibit the growth of certain fungal cells by disrupting their cell wall synthesis . This compound can also influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For example, it may downregulate genes involved in cell division, leading to reduced cell proliferation. Furthermore, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-3,6-dimethylbenzoic acid involves its interaction with specific biomolecules. It binds to enzyme active sites, forming stable complexes that inhibit enzyme activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction. Additionally, the compound may induce conformational changes in proteins, affecting their function. Changes in gene expression can also result from the compound’s interaction with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3,6-dimethylbenzoic acid can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light or air . Degradation products may form, which could have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3,6-dimethylbenzoic acid vary with dosage in animal models. At low doses, the compound may exhibit beneficial effects, such as antifungal activity without significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological activity is observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Hydroxy-3,6-dimethylbenzoic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit new activities. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of enzymes involved in fatty acid synthesis can reduce lipid accumulation in cells.

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3,6-dimethylbenzoic acid is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters or binding proteins may facilitate its uptake and distribution. The compound’s localization within cells can influence its activity, with higher concentrations in certain organelles potentially leading to more pronounced effects.

Subcellular Localization

The subcellular localization of 2-Hydroxy-3,6-dimethylbenzoic acid can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could enhance its effects on cellular metabolism, while accumulation in the nucleus could influence gene expression. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydroxy-3,6-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 3,6-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-3,6-dimethylbenzoic acid often involves the catalytic oxidation of 3,6-dimethylbenzaldehyde. This process utilizes catalysts such as palladium or platinum and operates under controlled temperature and pressure conditions to ensure efficient conversion and high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxy-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3,6-dimethylphthalic acid.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 2-hydroxy-3,6-dimethylbenzyl alcohol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of derivatives with different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 3,6-Dimethylphthalic acid.

Reduction: 2-Hydroxy-3,6-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

2-Hydroxy-3,6-dimethylbenzoic acid can be compared with other similar compounds, such as:

2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor for aspirin.

3,6-Dimethylbenzoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.

2,4-Dihydroxy-3,6-dimethylbenzoic acid: Contains an additional hydroxyl group, leading to distinct chemical and biological properties.

Activité Biologique

2-Hydroxy-3,6-dimethylbenzoic acid (also known as 2,3,6-DMHBA) is an aromatic organic compound with the molecular formula C₉H₁₀O₃. This compound is a derivative of benzoic acid and features two methyl groups and a hydroxyl group attached to the benzene ring. Its unique structure contributes to various biological activities that are currently under investigation for potential applications in pharmaceuticals and biochemistry.

The biological activity of 2-Hydroxy-3,6-dimethylbenzoic acid is largely attributed to its interaction with various enzymes and proteins. It has been reported to exhibit antifungal properties by inhibiting specific fungal enzymes, which disrupts cell wall synthesis in fungal cells. Additionally, this compound has shown potential as a chromophore , activating enzymes involved in the biosynthesis of aromatic compounds across different biological systems, including plants and fungi.

Pharmacokinetics

2-Hydroxy-3,6-dimethylbenzoic acid demonstrates high gastrointestinal absorption and permeability across the blood-brain barrier. These pharmacokinetic properties enhance its potential therapeutic applications.

Biological Activities

Research indicates that 2-Hydroxy-3,6-dimethylbenzoic acid possesses several biological activities:

- Antifungal Activity : Inhibits the growth of certain fungal species by disrupting their cellular processes.

- Antioxidant Properties : Exhibits antioxidant activity that can protect cells from oxidative stress.

- Cytotoxic Effects : Shows potential cytotoxic effects against various cancer cell lines, indicating possible applications in cancer therapy .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have explored the biological implications of 2-Hydroxy-3,6-dimethylbenzoic acid extensively:

- Antifungal Studies : A study demonstrated that this compound effectively inhibited the growth of several pathogenic fungi by targeting their enzymatic pathways. The results indicated a dose-dependent relationship where higher concentrations yielded greater inhibitory effects.

- Cytotoxicity Tests : In vitro tests on human cancer cell lines (e.g., A549 lung cancer cells) revealed that 2-Hydroxy-3,6-dimethylbenzoic acid significantly reduced cell viability. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways .

- Molecular Docking Studies : Computational analyses have shown that 2-Hydroxy-3,6-dimethylbenzoic acid binds effectively to specific enzyme active sites, forming stable complexes that inhibit enzymatic activity. This finding supports its potential as a lead compound for drug development targeting metabolic pathways .

Metabolic Pathways

The metabolism of 2-Hydroxy-3,6-dimethylbenzoic acid involves liver enzymes that convert it into various metabolites, which may also exhibit biological activity. Understanding these metabolic pathways is crucial for evaluating its pharmacological potential and safety profile.

Propriétés

IUPAC Name |

2-hydroxy-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQFDFFLPQFIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294109 | |

| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3921-12-8 | |

| Record name | Benzoic acid,6-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the impact of natural compounds like 2-Hydroxy-3,6-dimethylbenzoic acid on the circadian clock?

A1: Disruptions to the circadian clock, the internal biological system regulating sleep-wake cycles and other physiological processes, are linked to various health issues, including metabolic disorders and sleep disturbances. Identifying natural compounds that can modulate the circadian clock holds promise for developing novel therapeutic strategies for these conditions. The study on JBIR-26, identified as 2-Hydroxy-3,6-dimethylbenzoic acid, investigates its potential to regulate the circadian clock in mammals []. This research contributes to the expanding field of chronobiology and offers insights into potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.